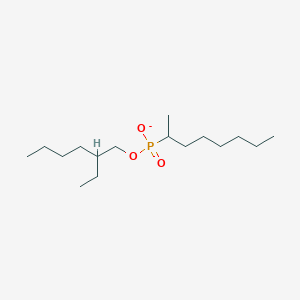

2-Ethylhexyl octan-2-ylphosphonate

Description

2-Ethylhexyl octan-2-ylphosphonate is an organophosphorus compound characterized by a branched 2-ethylhexyl group and an octan-2-yl group esterified to a phosphonate moiety. Phosphonates like this are widely used in industrial applications, including metal ion extraction, surfactants, and polymer stabilization, owing to their ability to form stable complexes with metal ions and modulate interfacial properties .

Propriétés

Numéro CAS |

89870-48-4 |

|---|---|

Formule moléculaire |

C16H34O3P- |

Poids moléculaire |

305.41 g/mol |

Nom IUPAC |

2-ethylhexoxy(octan-2-yl)phosphinate |

InChI |

InChI=1S/C16H35O3P/c1-5-8-10-11-12-15(4)20(17,18)19-14-16(7-3)13-9-6-2/h15-16H,5-14H2,1-4H3,(H,17,18)/p-1 |

Clé InChI |

ANKMHXCSHNZTBO-UHFFFAOYSA-M |

SMILES canonique |

CCCCCCC(C)P(=O)([O-])OCC(CC)CCCC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl octan-2-ylphosphonate typically involves the reaction of 2-ethylhexanol with octan-2-ylphosphonic acid. This reaction is usually carried out under acidic conditions to facilitate the esterification process. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid, which help in achieving higher yields and purity of the final product .

Industrial Production Methods

On an industrial scale, the production of 2-Ethylhexyl octan-2-ylphosphonate involves continuous flow reactors to ensure consistent quality and efficiency. The process often employs high-pressure and high-temperature conditions to accelerate the reaction rate. Additionally, the use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and by-products .

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethylhexyl octan-2-ylphosphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert it into phosphine oxides.

Substitution: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and bases are employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, each having distinct properties and applications .

Applications De Recherche Scientifique

2-Ethylhexyl octan-2-ylphosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial properties.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.

Industry: It is utilized in the production of surfactants, plasticizers, and lubricants

Mécanisme D'action

The mechanism of action of 2-Ethylhexyl octan-2-ylphosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can bind to metal ions, influencing various biochemical processes. Additionally, its hydrophobic moieties allow it to interact with lipid membranes, affecting membrane fluidity and permeability .

Comparaison Avec Des Composés Similaires

Bis(2-ethylhexyl) phosphate (DEHPA)

Di(2-ethylhexyl) Adipate

Ammonium 2-Ethylhexyl Hydrogen Phosphate

- Molecular Formula: C₈H₂₀NO₄P

- Key Features :

- Ionic ammonium counterion enhances water solubility compared to neutral esters.

- Balanced hydrophilic-lipophilic properties, making it effective in corrosion inhibition and surfactant formulations .

2-Ethylhexyl Ethylphosphonofluoridate

- Molecular Formula : C₁₀H₂₂FO₂P

- Key Features :

Physicochemical Properties

*Properties inferred from structural analogs.

Research Findings

- Branching Effects: The 2-ethylhexyl group’s branching reduces crystallinity and enhances solubility in non-polar media compared to linear alkyl chains (e.g., octyl) .

- Synergistic Blends : Mixtures of DEHPA and 2-ethylhexyl derivatives improve rare earth metal recovery efficiency by 15–20% compared to individual components .

- Environmental Impact : Phosphonates with longer alkyl chains (e.g., octan-2-yl) exhibit lower biodegradability but higher sequestration capacity for pollutants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.